molecular formula C13H9NO2S B1678908 4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one CAS No. 485842-97-5

4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one

Cat. No. B1678908
M. Wt: 243.28 g/mol
InChI Key: SDYBYKXWYDVVKP-UHFFFAOYSA-N
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Description

The compound “4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . In one example, zinc salt of 4-amino-3-mercaptobenzoic acid was suspended in pyridine with para-nitro benzoyl chloride at 80 C for an hour and converted into 2-(4′-nitrophenyl)-benzothiazole-6-carbonyl chloride by treatment with thionyl chloride (SOCl 2) .


Molecular Structure Analysis

The benzothiazole ring system was originally found in various marine and terrestrial natural compounds, which is widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to its highly pharmaceutical and biological activity .


Chemical Reactions Analysis

The carbon at 2nd position is the most active site from synthetic and medicinal point of view. As per the structure activity relationship, changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .


Physical And Chemical Properties Analysis

Three benzothiazole derivatives, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), N-[3 (benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2), N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) were prepared and their luminescence properties were investigated .

Scientific Research Applications

Anti-Tumor Properties

4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one and its derivatives have shown significant anti-tumor activity. They are effective against various human cancer cell lines, including breast, colon, and renal cancers. Research indicates that these compounds undergo hydrolysis and photolysis to form intermediates which contribute to their anti-cancer properties (Wang et al., 2009). Additional studies have revealed the role of glutathione in modulating the cytotoxicity of these compounds, which induce apoptosis in cancer cells (Chew et al., 2006). Another study identified thioredoxin as a molecular target for these quinols, further explaining their mechanism of action in inhibiting tumor growth (Bradshaw et al., 2005).

Applications in Chemistry and Material Science

Research has explored the structural and chemical properties of benzothiazol-2-yl derivatives for various applications. For instance, a study on 1,4-Bis(benzothiazol-2-yl)benzene revealed its potential in forming nonpolymeric, acetate-bridged products, highlighting its application in creating novel molecular structures (O. and Steel, 1998). Another study focused on the chemiluminescence of dioxetanes bearing benzothiazol-analogs, which can be crucial in developing sensitive analytical methods in biochemistry and material science (Matsumoto et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. These compounds have shown higher inhibition efficiencies and stability compared to other benzothiazole family inhibitors, indicating their potential application in industrial corrosion protection (Hu et al., 2016).

Antimicrobial Properties

Several studies have synthesized and tested benzothiazole derivatives for their antimicrobial activities. These compounds have shown significant activity against various bacterial and fungal strains. The structure-activity relationship studies indicate that certain electron-donating groups in these compounds enhance their antimicrobial properties (Singh et al., 2014). Additionally, other research has synthesized novel triazole derivatives with benzothiazole and evaluated their antimicrobial activities, finding some derivatives to be potent against specific Candida species and pathogenic bacteria (Altıntop et al., 2011).

Future Directions

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers. In this review paper, we provided recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO 2) as raw materials, and the future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYBYKXWYDVVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one

CAS RN

485842-97-5
Record name AW-464
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485842975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AW-464
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJX11V636Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YT Wang, KJ Jin, LR Myers, SA Glover… - The Journal of organic …, 2009 - ACS Publications
4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, 1, a quinol derivative that exhibits significant anti-tumor activity against human breast, colon, and renal cancer cell lines, …
Number of citations: 14 pubs.acs.org
G Wells, JM Berry, TD Bradshaw… - Journal of medicinal …, 2003 - ACS Publications
The synthesis and antitumor evaluation of a series of new heteroaromatic- and aromatic-substituted hydroxycyclohexadienones (“quinols”), and their imine counterparts, are described. …
Number of citations: 135 pubs.acs.org
K Ahmed, S Yellamelli Valli Venkata… - Expert Opinion on …, 2012 - Taylor & Francis
Introduction: Benzothiazole scaffold comprises a bicyclic ring system and is known to exhibit a wide range of biological properties including antimicrobial and anticancer activities. …
Number of citations: 36 www.tandfonline.com
M Chakraborty - 2012 - rave.ohiolink.edu
2-(4-Aminophenyl) benzothiazoles related to 34 are potentially important pharmaceuticals due to their anti-tumor activity. One pro-drug, dubbed Phortress, is currently in phase 1 clinical …
Number of citations: 2 rave.ohiolink.edu
GT Wondrak - Antioxidants & redox signaling, 2009 - liebertpub.com
Redox dysregulation originating from metabolic alterations and dependence on mitogenic and survival signaling through reactive oxygen species represents a specific vulnerability of …
Number of citations: 534 www.liebertpub.com
CS Jiang, CG Huang, B Feng, J Li, JX Gong, T Kurtán… - Steroids, 2010 - Elsevier
A series of novel methyl spongoate (1) analogs has been synthesized and evaluated for their in vitro cytotoxic properties. It was found that the nature of the C-20 side chain had …
Number of citations: 27 www.sciencedirect.com
C Yan, D Siegel, J Newsome, A Chilloux… - Molecular …, 2012 - ASPET
Indolequinones (IQs) were developed as potential antitumor agents against human pancreatic cancer. IQs exhibited potent antitumor activity against the human pancreatic cancer cell …
Number of citations: 42 molpharm.aspetjournals.org
YT Wang - 2009 - rave.ohiolink.edu
The aryloxenium ion 1 has been invoked to explain the products of synthetically useful electrochemical and chemical oxidations of phenols and oxidative phenolic couplings. Until …
Number of citations: 0 rave.ohiolink.edu

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